
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a thiazole ring, and a trifluoromethyl-substituted phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazole and thiazole intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethylphenyl group.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Preparation of Thiazole Intermediate: The thiazole ring can be synthesized by the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The pyrazole and thiazole intermediates are coupled using a suitable linker, such as an ethyl group, through nucleophilic substitution or other coupling reactions.
Introduction of Trifluoromethylphenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. The compound has been tested against several bacterial strains, demonstrating effectiveness comparable to standard antibiotics. For example:
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
B. subtilis | 20 |
These results indicate that the compound could be developed as a potential antimicrobial agent against resistant bacterial strains.
Anticancer Properties
The anticancer potential of this compound is another area of active research. Pyrazole derivatives have been associated with the inhibition of key oncogenic pathways, including those involving kinases such as BRAF(V600E) and EGFR. Case studies have shown that certain derivatives can induce apoptosis in cancer cell lines, suggesting their potential as anticancer agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the pyrazole or thiazole rings can significantly enhance or reduce biological activity.
- Electronic Properties : The presence of electron-withdrawing or electron-donating groups influences binding affinity to biological targets, thus affecting efficacy.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate solubility in various solvents, which influences its bioavailability. The thiazole ring's properties contribute to its interaction with biological systems, making it a suitable candidate for further pharmacological studies.
Wirkmechanismus
The mechanism of action of 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-(1H-pyrazol-1-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea: Lacks the thiazole ring, which may affect its biological activity and chemical properties.
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-phenylurea: Lacks the trifluoromethyl group, which may influence its reactivity and interactions with molecular targets.
Uniqueness
1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is unique due to the presence of both the thiazole and trifluoromethylphenyl groups, which confer specific chemical and biological properties
Biologische Aktivität
The compound 1-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea is a complex organic molecule that integrates pyrazole and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and recent research findings.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a trifluoromethyl group, which is significant in enhancing biological activity due to its electron-withdrawing properties.
Antimicrobial Activity
Research shows that derivatives of pyrazole and thiazole exhibit notable antimicrobial properties. In a study evaluating various derivatives, it was found that compounds with similar structures to the target compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacteria Tested | Zone of Inhibition (mm) |
---|---|---|
10a | E. coli | 18 |
10b | S. aureus | 20 |
10c | P. mirabilis | 15 |
Fluconazole | Positive Control | 25 |
The above table illustrates that compounds structurally related to the target compound exhibited varying degrees of antimicrobial efficacy, particularly against Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The anticancer potential of pyrazole and thiazole derivatives has been extensively studied. The target compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
In a screening study, several derivatives were tested against different cancer cell lines. The results indicated that compounds with similar scaffolds to the target compound showed IC50 values in the micromolar range, suggesting promising anticancer properties.
Table 2: Anticancer Activity of Related Compounds
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
10d | MCF-7 (Breast Cancer) | 12.5 |
10e | A549 (Lung Cancer) | 15.0 |
10f | HeLa (Cervical Cancer) | 10.0 |
These findings indicate that structural modifications can significantly influence the anticancer activity of pyrazole-thiazole derivatives .
Anti-inflammatory Activity
Anti-inflammatory properties have also been attributed to compounds similar to the target molecule. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways.
In recent studies, several pyrazole derivatives were tested for their anti-inflammatory effects using in vitro models. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6.
Table 3: Anti-inflammatory Activity
Compound | Inflammatory Model | Effect (Reduction %) |
---|---|---|
10g | RAW264.7 Macrophages | 55 |
10h | LPS-induced Inflammation | 60 |
These results highlight the potential of the target compound in treating inflammatory diseases .
The biological activity of This compound is believed to involve interaction with specific molecular targets, including enzymes and receptors that play critical roles in disease pathways. For instance, it may inhibit certain kinases involved in cell signaling, thereby affecting cell proliferation and survival .
Eigenschaften
IUPAC Name |
1-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]-3-[2-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N5OS/c17-16(18,19)12-4-1-2-5-13(12)23-14(25)20-8-6-11-10-26-15(22-11)24-9-3-7-21-24/h1-5,7,9-10H,6,8H2,(H2,20,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTXFBNMLIMNGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCC2=CSC(=N2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.